molecular formula C22H22N+ B11625273 1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium

1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium

Katalognummer: B11625273
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: BSIIBCCVRXMNQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinium core substituted with two 3-phenylprop-2-yn-1-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium typically involves the reaction of pyrrolidine with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and bases like sodium hydride for substitution reactions. Reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce fully saturated alkanes. Substitution reactions can introduce various functional groups at the benzylic positions, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C22H22N+

Molekulargewicht

300.4 g/mol

IUPAC-Name

1,1-bis(3-phenylprop-2-ynyl)pyrrolidin-1-ium

InChI

InChI=1S/C22H22N/c1-3-11-21(12-4-1)15-9-19-23(17-7-8-18-23)20-10-16-22-13-5-2-6-14-22/h1-6,11-14H,7-8,17-20H2/q+1

InChI-Schlüssel

BSIIBCCVRXMNQU-UHFFFAOYSA-N

Kanonische SMILES

C1CC[N+](C1)(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.